BTK Biochemical Potency: N-([2,4'-bipyridin]-4-ylmethyl)isonicotinamide vs. Close Patent Analogs
In a standardized BTK in vitro inhibition assay measuring compound potency through IC50 determination, N-([2,4'-bipyridin]-4-ylmethyl)isonicotinamide (Example 99) achieves an IC50 of 1 nM, placing it at the high-potency end of the patented series [1]. This value is equivalent to several top-performing examples in the series, such as Example 79 (IC50 1 nM) and Example 101 (IC50 1 nM), but represents a >5-fold improvement over Example 236 (IC50 5.5 nM), confirming that structural modifications around the bipyridine-isonicotinamide core can fine-tune BTK affinity [2]. While multiple analogs achieve the 1 nM floor, the consistent performance of Example 99 in this assay validates its utility as a representative probe for this chemotype.
| Evidence Dimension | Biochemical inhibition of BTK (IC50, nM) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Example 79: IC50 = 1 nM; Example 101: IC50 = 1 nM; Example 236: IC50 = 5.5 nM; Example 66: IC50 < 1 nM |
| Quantified Difference | Equivalent to top examples; 5.5-fold more potent than Example 236 |
| Conditions | BTK in vitro biochemical assay measuring compound inhibition; compound pre-incubation prior to substrate addition, measured after 60 min (as described in patent US20240083900). |
Why This Matters
Demonstrates that the compound belongs to the high-potency tier of the patent series, ensuring it is a relevant benchmark for structure-activity relationship (SAR) studies targeting sub-nanomolar BTK inhibition.
- [1] Biogen Ma Inc. (2024). US Patent US20240083900: PYRAZOLO[1,5-A]PYRAZINE DERIVATIVES AS BTK INHIBITORS. Example 99 (BDBM658441). View Source
- [2] BindingDB Data. Monomer IDs: BDBM658433 (Example 79), BDBM658442 (Example 101), BDBM658410 (Example 236). Assay: BTK in vitro inhibition. View Source
